Tetrakis(dimethylamino)tin chemical properties and structure.
Tetrakis(dimethylamino)tin chemical properties and structure.
An In-depth Technical Guide to Tetrakis(dimethylamino)tin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of tetrakis(dimethylamino)tin. The information is intended for researchers and professionals in chemistry, materials science, and drug development who utilize organometallic compounds.
Molecular Structure and Bonding
Tetrakis(dimethylamino)tin, with the chemical formula Sn[N(CH₃)₂]₄, is an organometallic compound featuring a central tin(IV) atom.[1] The tin atom is bonded to four dimethylamido ligands, resulting in a tetrahedral molecular geometry.[2] The bond angles around the tin center are approximately 109.5°, which is characteristic of tetrahedral coordination.[2] Unlike many metal alkoxides, the diorganoamides of tin are monomeric, which contributes to their volatility.[2]
The molecule's structure is defined by the Sn-N bonds, which are the primary sites of its reactivity. The nitrogen atoms have a lone pair of electrons, and the dimethylamino groups can rotate around the Sn-N bond.
Caption: Molecular structure of Tetrakis(dimethylamino)tin.
Chemical and Physical Properties
Tetrakis(dimethylamino)tin is a colorless to light yellow liquid that is highly volatile and reactive.[3] It is extremely sensitive to moisture and air, reacting rapidly with water and other protic solvents.[3][4]
| Property | Value |
| Molecular Formula | C₈H₂₄N₄Sn[5][6][7] |
| Molecular Weight | 295.01 g/mol [3][5][6][7] |
| Appearance | Colorless to light yellow liquid[2][3][5] |
| Boiling Point | 53-55 °C at 0.1 mmHg[3][5] 110 °C at 0.5 mmHg[2][8] |
| Density | 1.17 g/mL[3][5] 1.125 g/mL at 25 °C[8] 1.169 g/mL[9] |
| Flash Point | -7 °C[5] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents[3][4] |
| Purity | Commercially available in high purity, up to 99.99%[3][10] |
Synthesis and Purification
The most common laboratory and industrial synthesis of tetrakis(dimethylamino)tin involves the reaction of a tin(IV) halide, typically tin(IV) chloride, with a lithium amide reagent like lithium dimethylamide.[1][2]
Caption: Synthesis of Tetrakis(dimethylamino)tin.
Experimental Protocol: Synthesis
The following is a generalized experimental protocol for the synthesis of tetrakis(dimethylamino)tin:
-
Preparation : All manipulations should be conducted under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.[2][11] Glassware should be oven-dried and cooled under vacuum. Anhydrous solvents, such as diethyl ether or hexane, are required.[2]
-
Reaction Setup : A solution of tin(IV) chloride in an anhydrous solvent is prepared in a reaction flask equipped with a magnetic stirrer and an addition funnel.
-
Amide Addition : A solution of lithium dimethylamide (4 equivalents) in the same solvent is added dropwise to the tin(IV) chloride solution. The reaction is exothermic, so the temperature should be carefully controlled, potentially with an ice bath.[2]
-
Reaction : The reaction mixture is stirred for several hours at room temperature to ensure complete reaction. The formation of a precipitate (lithium chloride) will be observed.
-
Workup : The reaction mixture is filtered to remove the lithium chloride precipitate.
-
Purification : The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by distillation or sublimation under reduced pressure to yield the final high-purity liquid.[2]
Chemical Reactivity
Tetrakis(dimethylamino)tin is a highly reactive compound, primarily due to the polarity of the Sn-N bond and the basicity of the dimethylamido ligands.
-
Hydrolysis : It reacts vigorously with water and other protic solvents to produce tin hydroxides and dimethylamine.[1][2] This sensitivity necessitates handling in an inert, dry environment.[3]
-
Oxidation : The compound can be oxidized to form tin oxides.[1][2] This property is exploited in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes, where it is reacted with oxidizing agents like oxygen, ozone, or hydrogen peroxide to deposit thin films of tin oxide.[1][12]
-
Ligand Exchange/Substitution : Tetrakis(dimethylamino)tin readily undergoes ligand exchange reactions with a variety of protic reagents, including other amines and phosphines.[1][2] For instance, it reacts with tris(aminoalkyl)amines to form azastannatranes.[1][9]
-
Thermal Decomposition : When heated, tetrakis(dimethylamino)tin can undergo decomposition. Studies have shown that upon heating, it can form an intermediate Sn-imine complex and, with prolonged heating, can lead to the formation of a crystalline dimer, bis(dimethylamino)-bis(µ-dimethylamido)-di-tin(II).[13]
Applications
The primary application of tetrakis(dimethylamino)tin is in the materials science and semiconductor industries as a high-purity precursor for the deposition of tin-containing thin films.[2][3]
-
Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) : Its high volatility and reactivity make it an excellent precursor for ALD and CVD.[3] It is used to grow uniform, dense, and pure thin films of tin oxide (SnOₓ).[3][14] These films are crucial in the fabrication of microelectronic devices, photovoltaics, and as transparent conductive oxides.[3]
-
Gas Sensors : Tin oxide thin films deposited using this precursor show sensitive electrical responses to certain gases, making them suitable for use in highly sensitive gas sensors.[3]
-
Organometallic Synthesis : It serves as a versatile reagent in organometallic chemistry for the synthesis of other organotin compounds.[2]
-
Catalysis : It can act as a catalyst or a catalyst precursor in various organic reactions.[2]
Experimental Protocol: Atomic Layer Deposition of Tin Oxide
The following is a generalized protocol for the ALD of tin oxide using tetrakis(dimethylamino)tin and water as the co-reactant.
-
System Preparation : An ALD reactor is heated to the desired deposition temperature, typically in the range of 30 to 200 °C.[14]
-
Precursor Introduction : The tetrakis(dimethylamino)tin precursor is heated to generate sufficient vapor pressure and is pulsed into the reactor chamber.
-
Purge : The chamber is purged with an inert gas (e.g., nitrogen or argon) to remove any unreacted precursor and byproducts.
-
Co-reactant Introduction : A pulse of the co-reactant, such as water vapor or hydrogen peroxide, is introduced into the chamber.[12][14]
-
Purge : The chamber is purged again with the inert gas to remove unreacted co-reactant and reaction byproducts.
-
Cycle Repetition : Steps 2-5 constitute one ALD cycle. The desired film thickness is achieved by repeating this cycle multiple times. The growth rate is typically in the range of 0.70-1.2 Å/cycle.[12][14]
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a key technique for confirming the purity and structure of tetrakis(dimethylamino)tin.
-
¹H NMR : A pure sample will show a singlet peak corresponding to the methyl protons of the dimethylamido groups.[13]
-
¹¹⁹Sn NMR : The ¹¹⁹Sn NMR spectrum provides direct information about the tin center. A single resonance peak is indicative of a pure compound.[13]
-
¹³C NMR : The ¹³C NMR spectrum will show a resonance for the methyl carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to confirm the presence of CH₃ groups.[13]
-
Safety and Handling
Tetrakis(dimethylamino)tin is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards : It is a highly flammable liquid and vapor.[4][6] It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[6]
-
Handling : All operations must be performed in a glove box or a closed system under a high-purity inert atmosphere (nitrogen or argon).[3] Contact with strong oxidizers, acids, and water should be strictly avoided to prevent violent reactions.[3][4] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn.
-
Storage : It should be stored in tightly sealed containers under an inert atmosphere, away from heat and sources of ignition.
References
- 1. Tetrakis(dimethylamino)tin | 1066-77-9 | Benchchem [benchchem.com]
- 2. Buy Tetrakis(dimethylamino)tin (EVT-466749) | 1066-77-9 [evitachem.com]
- 3. Tetrakis (Dimethylamino) Tin丨CAS 1066-77-9丨TDMASn - Wolfa [wolfabio.com]
- 4. gelest.com [gelest.com]
- 5. TETRAKIS(DIMETHYLAMINO)TIN | 1066-77-9 [chemicalbook.com]
- 6. Tetrakis(dimethylamino)tin | C8H24N4Sn | CID 16684220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tetrakis(dimethylamino)tin [webbook.nist.gov]
- 8. 1066-78-0 CAS MSDS (TETRAKIS(DIMETHYLAMINO)TIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. TETRAKIS(DIMETHYLAMINO)TIN | [gelest.com]
- 10. strem.com [strem.com]
- 11. Tetrakis(2,4,6-trimethylanilido)tin(IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 13. Impact of Tetrakis(dimethylamido)tin(IV) Degradation on Atomic Layer Deposition of Tin Oxide Films and Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.aip.org [pubs.aip.org]
